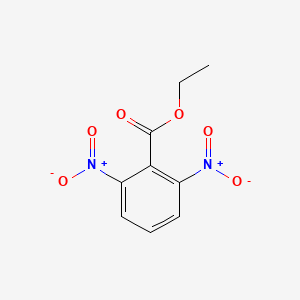

Ethyl 2,6-Dinitrobenzoate

Overview

Description

Scientific Research Applications

Crystal Structure Analysis

Ethyl 2,6-Dinitrobenzoate and its derivatives have been studied for their crystal structures. For instance, Hughes and Trotter (1971) analyzed the crystal structure of ethyl 3,5-dinitrobenzoate, finding that the carboxy- and nitro-groups are slightly rotated out of the aromatic ring plane. This research contributes to the understanding of molecular structures and interactions in such compounds (Hughes & Trotter, 1971).

Chemical Reactions and Mechanisms

The chemical behavior of ethyl dinitrobenzoates under various conditions has been explored. For example, Bacaloglu et al. (1990) studied the single-electron transfer in the deacylation of ethyl 2,4- and 3,5-dinitrobenzoate, revealing insights into their chemical reactivity and potential applications in synthesis (Bacaloglu et al., 1990).

Synthesis and Chemical Modification

The synthesis and modification of this compound derivatives have been a subject of research. Ya. et al. (2017) focused on synthesizing esters and their dinitro derivatives, including ethyl 2,6 trimethoxybenzoates, and analyzing their structures using X-ray diffraction (Ya. et al., 2017).

Pharmaceutical Applications

While focusing on non-drug-related aspects, it's noteworthy that derivatives of this compound have been researched for potential pharmaceutical applications. For example, Nechipadappu and Trivedi (2017) synthesized pharmaceutical salts of ethionamide with counter ions like 2,4-dinitrobenzoic acid to enhance solubility (Nechipadappu & Trivedi, 2017).

Antifungal Activity

Research has also explored the antifungal properties of derivatives of this compound. Lehtonen et al. (1972) found that esters like ethyl 4-bromo-3,5-dinitrobenzoates showed significant antifungal activity against various fungi, indicating their potential as fungicides (Lehtonen et al., 1972).

Crystallization Studies

Studies on the crystallization of this compound salts have provided valuable insights. Jones et al. (2005) discussed the crystallization of ethylenediammonium 3,5-dinitrobenzoate, highlighting the importance of controlling pH, supersaturation, and temperature in pharmaceutical crystallization processes (Jones et al., 2005).

Mechanism of Action

Target of Action

Ethyl 2,6-Dinitrobenzoate primarily targets Candida species , including Candida albicans, Candida krusei, and Candida tropicalis . These are yeast-like fungi that can cause infections in humans, particularly in immunocompromised individuals .

Mode of Action

This compound interacts with its targets by exhibiting potent antifungal activity . The compound’s interaction with the fungal cell membrane has been suggested as a possible mechanism of action . .

Biochemical Pathways

The compound may interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . Disruption of ergosterol synthesis can lead to altered cell membrane integrity and function, inhibiting fungal growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its antifungal activity. It has shown potent activity against several Candida species, indicating its potential for treating infections caused by these fungi .

properties

IUPAC Name |

ethyl 2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-2-17-9(12)8-6(10(13)14)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHSCVKMQNZMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704880 | |

| Record name | Ethyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773136-03-1 | |

| Record name | Ethyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)